CYP3A4 Inhibition Profile: A Defining Feature for Metabolic Stability Assessment
2-(4-Fluorophenyl)-4,6-dimethylpyrimidine exhibits a distinct CYP3A4 inhibition profile, characterized by an IC50 of 20,000 nM, which is significantly weaker than that observed for certain other 4,6-dimethylpyrimidine derivatives with different 2-position substituents, indicating reduced potential for CYP3A4-mediated drug-drug interactions [1]. In contrast, 2-(4-chlorophenyl)-4,6-dimethylpyrimidine has been reported to inhibit CYP3A4 with an IC50 of 600 nM, representing a 33-fold increase in inhibitory potency [2]. This comparative data underscores the critical role of the para-substituent on the phenyl ring in modulating CYP3A4 inhibition.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | 20,000 nM |
| Comparator Or Baseline | 2-(4-chlorophenyl)-4,6-dimethylpyrimidine: 600 nM |
| Quantified Difference | Target compound is ~33-fold less potent as a CYP3A4 inhibitor |
| Conditions | Human liver microsomes; fluorogenic substrate; preincubation 15 min; NADPH addition; measurement after 2 hours (Target Compound); Recombinant human CYP3A4 supersomes; midazolam substrate; 5 min incubation; LC-MS/MS analysis (Comparator) |
Why This Matters
For medicinal chemistry programs aiming to minimize off-target CYP3A4 inhibition and reduce the risk of drug-drug interactions, 2-(4-Fluorophenyl)-4,6-dimethylpyrimidine may offer a favorable metabolic profile compared to its chloro-substituted analog.
- [1] BindingDB. (2023). BDBM50600733 (CHEMBL5182534): Inhibition of CYP3A4 in human liver microsomes. Retrieved from http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50600733. View Source
- [2] BindingDB. BDBM50364627 (CHEMBL1951322): Inhibition of recombinant human CYP3A4 in supersomes. Retrieved from https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50364627. View Source
